2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, (1S,3R,5S)-
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Overview
Description
(2’S,2R,trans)-Saxagliptin is a stereoisomer of saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. Saxagliptin is used primarily in the management of type 2 diabetes mellitus. By inhibiting DPP-4, saxagliptin increases the levels of incretin hormones, which help regulate blood glucose levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of saxagliptin involves several key steps, including the formation of the bicyclic lactam core and the introduction of the cyano group. The process typically starts with the cyclization of a suitable precursor to form the lactam ring, followed by functional group transformations to introduce the necessary substituents.
Industrial Production Methods
In industrial settings, the production of saxagliptin is optimized for high yield and purity. This often involves the use of advanced catalytic methods and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Saxagliptin undergoes various chemical reactions, including:
Oxidation: Saxagliptin can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on saxagliptin.
Substitution: Saxagliptin can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Saxagliptin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying DPP-4 inhibitors.
Biology: Investigated for its effects on incretin hormones and glucose metabolism.
Medicine: Studied for its therapeutic potential in managing type 2 diabetes and related metabolic disorders.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Saxagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which enhance insulin secretion and decrease glucagon release, leading to improved blood glucose control.
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Vildagliptin: Also a DPP-4 inhibitor, used in the treatment of type 2 diabetes.
Linagliptin: A DPP-4 inhibitor with a unique pharmacokinetic profile.
Uniqueness
Saxagliptin is unique in its specific stereochemistry and its pharmacokinetic properties, which influence its efficacy and safety profile. Compared to other DPP-4 inhibitors, saxagliptin may offer distinct advantages in terms of dosing frequency and side effect profile.
Properties
Molecular Formula |
C18H25N3O2 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(1S,3R,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
InChI |
InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13-,14+,15-,17?,18?/m1/s1 |
InChI Key |
QGJUIPDUBHWZPV-UYSAFFCTSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2N([C@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |
Origin of Product |
United States |
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